molecular formula C11H13FN4O2S B2911615 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2097914-89-9

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2911615
M. Wt: 284.31
InChI Key: RDPCXEUHFLDGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazoles are often synthesized using the Huisgen cycloaddition, a type of click chemistry . The synthesis of similar compounds often involves reactions with azides .


Molecular Structure Analysis

The molecular structure of this compound likely includes a 1,2,3-triazole ring, an ethyl linker, a fluorinated aromatic ring, and a sulfonamide group. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .

properties

IUPAC Name

4-fluoro-2-methyl-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O2S/c1-9-8-10(12)2-3-11(9)19(17,18)15-6-7-16-13-4-5-14-16/h2-5,8,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPCXEUHFLDGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

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